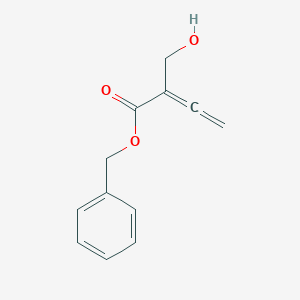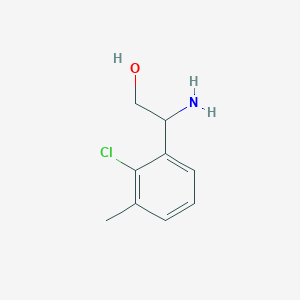
Tetrapropylammoniumphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropylammoniumphosphate is a quaternary ammonium compound with the chemical formula [N(C3H7)4]+[PO4]3-. It is known for its stability and unique properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapropylammoniumphosphate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide such as n-bromopropane. The reaction follows a Menshutkin reaction mechanism: [ (C3H7)3N + C3H7Br \rightarrow (C3H7)4N+Br- ] The resulting tetrapropylammonium bromide is then reacted with a phosphate source, such as phosphoric acid, to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous processes using reactors designed for precise control of reaction conditions. The use of ion-exchange resins or electrodialysis can further purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapropylammoniumphosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: TPAP in the presence of a co-oxidant such as N-methylmorpholine-N-oxide (NMO) is commonly used.
Substitution: Strong nucleophiles and appropriate solvents are typically employed.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrapropylammoniumphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of zeolites and other porous materials.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which tetrapropylammoniumphosphate exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can disrupt membrane integrity and alter ion transport, leading to various biological effects. The phosphate group can participate in phosphorylation reactions, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrapropylammoniumphosphate is unique among quaternary ammonium compounds due to its specific combination of the tetrapropylammonium cation and phosphate anion. Similar compounds include:
Tetramethylammonium: [N(CH3)4]+
Tetraethylammonium: [N(C2H5)4]+
Tetrabutylammonium: [N(C4H9)4]+
Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity, making it particularly useful in specialized applications .
Eigenschaften
Molekularformel |
C36H84N3O4P |
|---|---|
Molekulargewicht |
654.0 g/mol |
IUPAC-Name |
tetrapropylazanium;phosphate |
InChI |
InChI=1S/3C12H28N.H3O4P/c3*1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h3*5-12H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI-Schlüssel |
IGZKEGRSNICPPP-UHFFFAOYSA-K |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)



![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)









